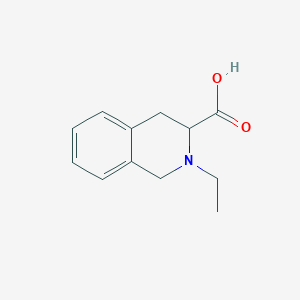

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Descripción

Nomenclature and Structural Classification

2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid belongs to the broader class of tetrahydroisoquinoline derivatives, which are saturated analogs of the naturally occurring isoquinoline alkaloids. The systematic naming convention follows International Union of Pure and Applied Chemistry guidelines, identifying the compound through its core tetrahydroisoquinoline structure with specific substituent designations. The compound's nomenclature reflects the presence of an ethyl group attached to the nitrogen atom at position 2 and a carboxylic acid functionality at position 3 of the tetrahydroisoquinoline ring system. Alternative naming systems reference this compound as 2-ethyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, emphasizing the carboxylic acid substituent position.

The structural classification places this compound within the heterocyclic building blocks category, specifically as a nitrogen-containing bicyclic system. The tetrahydroisoquinoline backbone represents a partially saturated quinoline derivative where the aromatic pyridine ring has been reduced to form a piperidine-like six-membered ring fused to a benzene ring. This classification is crucial for understanding the compound's chemical behavior and potential synthetic applications in medicinal chemistry and organic synthesis.

Chemical Registry Information and Identification

The compound maintains comprehensive registry information across multiple chemical databases and regulatory systems. The Chemical Abstracts Service has assigned the unique identifier 1022919-86-3 as the primary registry number for 2-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This registration number serves as the definitive identifier across international chemical commerce and research databases. Additional registry information includes the Molecular Design Limited number MFCD07186311, which provides standardized structural representation in chemical informatics systems.

The compound's identification extends to specialized database entries, including specific codes for research chemical suppliers and pharmaceutical intermediates. These registry systems ensure accurate identification and traceability throughout the chemical supply chain while maintaining consistency in scientific literature and patent documentation. The comprehensive registry information facilitates cross-referencing between different chemical databases and enables researchers to access consistent structural and property data across multiple platforms.

Molecular Formula and Weight Analysis

2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits the molecular formula C₁₂H₁₅NO₂, representing a precise atomic composition that defines its chemical identity and properties. The molecular weight calculations yield 205.25 grams per mole, providing essential information for stoichiometric calculations and analytical procedures. This molecular weight reflects the contribution of twelve carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms in the complete molecular structure.

The molecular composition analysis reveals specific elemental percentages that characterize the compound's fundamental properties. The carbon content represents approximately 70.23% of the total molecular weight, while hydrogen contributes 7.37%, nitrogen accounts for 6.83%, and oxygen comprises 15.57% of the molecular mass. These percentages provide insight into the compound's physical properties, including solubility characteristics and thermal stability parameters.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅NO₂ | |

| Molecular Weight | 205.25 g/mol | |

| Exact Mass | 205.11035 g/mol | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 2 |

Structural Features of the Tetrahydroisoquinoline Backbone

The tetrahydroisoquinoline backbone forms the fundamental structural framework of this compound, consisting of a benzene ring fused to a saturated six-membered nitrogen-containing ring. This bicyclic system creates a rigid molecular scaffold that influences the compound's three-dimensional conformation and chemical reactivity patterns. The saturated nature of the six-membered ring allows for conformational flexibility while maintaining the aromatic character of the benzene portion.

The structural analysis reveals that the tetrahydroisoquinoline system adopts specific conformational preferences based on the substitution pattern and ring constraints. Research demonstrates that the saturated ring portion can exist in multiple conformational states, with the most stable conformations determined by steric interactions and electronic effects. The presence of the nitrogen atom introduces basic properties to the molecule while providing a site for further chemical modification through alkylation or acylation reactions.

The ethyl substituent at the nitrogen position significantly influences the compound's overall geometry and electronic distribution. This substitution pattern affects the basicity of the nitrogen center and alters the compound's solubility characteristics compared to the unsubstituted tetrahydroisoquinoline parent structure. The carboxylic acid functionality at position 3 introduces acidic properties and provides opportunities for ester formation, amide coupling, and other carboxyl-directed transformations.

Stereochemistry and Conformational Analysis

The stereochemical analysis of 2-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid reveals the presence of one chiral center at position 3, where the carboxylic acid group is attached. This asymmetric carbon creates the possibility for two enantiomeric forms, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules. The compound typically exists as a racemic mixture in standard synthetic preparations, although enantioselective synthesis methods can produce optically pure forms.

Conformational analysis studies indicate that the tetrahydroisoquinoline ring system exhibits restricted rotation around specific bonds, leading to preferred conformational arrangements. The saturated six-membered ring adopts chair-like conformations similar to cyclohexane derivatives, with the substituents occupying either axial or equatorial positions depending on their steric requirements. The ethyl group at nitrogen preferentially adopts conformations that minimize steric interactions with the aromatic ring system and the carboxylic acid substituent.

Advanced computational studies using molecular mechanics calculations have determined the relative energies of different conformational states for tetrahydroisoquinoline derivatives. These calculations reveal that conformational preferences are influenced by intramolecular interactions, including hydrogen bonding, steric clashes, and electronic effects. The carboxylic acid functionality can participate in intramolecular hydrogen bonding with the nitrogen center under specific conformational arrangements, stabilizing particular geometric configurations.

Propiedades

IUPAC Name |

2-ethyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-13-8-10-6-4-3-5-9(10)7-11(13)12(14)15/h3-6,11H,2,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYDLJGQBRAFBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2=CC=CC=C2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389720 | |

| Record name | 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022919-86-3 | |

| Record name | 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Catalysts

A key method for preparing tetrahydroisoquinoline-3-carboxylic acid derivatives is the Pictet-Spengler reaction, where a phenylalanine derivative reacts with formaldehyde or paraformaldehyde in the presence of an acid catalyst.

- Acid Catalyst: Sulfuric acid or hydrobromic acid is preferred over hydrochloric acid to avoid formation of mutagenic byproducts such as bis(chloromethyl)ether.

- Temperature: The reaction is typically carried out at 50 to 80°C.

- Reaction Time: Between 0.5 to 36 hours, commonly 3 to 12 hours for completion.

- Outcome: The reaction yields the tetrahydroisoquinoline-3-carboxylic acid derivative, often isolated as a salt form which can be neutralized to obtain the free acid.

Protection and Coupling Strategies

Carboxylic Acid Protection

Peptide Coupling

- The protected tetrahydroisoquinoline-3-carboxylic acid derivatives can be coupled with N-protected amino acids (e.g., glycine or L-alanine) using peptide coupling reagents.

- Typical coupling agents include dicyclohexylcarbodiimide (DCC) alone or with additives like 1-hydroxybenzotriazole (HOBt).

- Solvents used are aprotic, such as dimethylformamide, acetonitrile, tetrahydrofuran, or chlorinated hydrocarbons.

Deprotection

- After coupling, protecting groups can be removed using anhydrous acids like hydrochloric acid in acetic acid or trifluoroacetic acid in methylene chloride to yield the final product or intermediates.

Esterification and Salt Formation

- The methyl or ethyl esters of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid are prepared by reaction with thionyl chloride in dry methanol or ethanol, yielding hydrochloride salts of the esters in high yield.

- These esters serve as intermediates for further functionalization or coordination chemistry applications.

Preparation Data Table: Stock Solution Preparation (Example)

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 4.8721 | 0.9744 | 0.4872 |

| 5 | 24.3605 | 4.8721 | 2.4361 |

| 10 | 48.7211 | 9.7442 | 4.8721 |

Note: This table is based on molecular weight and solubility data for preparing stock solutions of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in various molarities.

Research Findings and Analytical Data

- NMR Characterization: The compound and its derivatives have been characterized by ^1H-NMR, showing characteristic chemical shifts consistent with the tetrahydroisoquinoline ring and carboxylic acid substituents.

- Optical Purity: Syntheses starting from optically pure L-tyrosine or phenylalanine derivatives maintain high enantiomeric excess (up to 100% ee), important for pharmaceutical applications.

- Coordination Chemistry: The compound can act as a bidentate ligand in coordination complexes with transition metals such as Cu(II), Co(II), and Fe(III), which has been confirmed by elemental analysis and NMR studies.

Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Notes |

|---|---|---|---|

| Pictet-Spengler Reaction | Phenylalanine derivative + formaldehyde + H2SO4 or HBr, 50-80°C, 3-12 h | High yield, avoids mutagenic byproducts | Requires careful acid choice |

| Esterification | Thionyl chloride + dry methanol/ethanol | High yield of ester intermediates | Ester protects acid group for coupling |

| Peptide Coupling | DCC/HOBt + N-protected amino acid, aprotic solvent | Enables further functionalization | Requires deprotection step |

| Salt Formation and Purification | Acid-base neutralization, recrystallization | Purifies product | Standard organic purification methods |

This comprehensive analysis of preparation methods for 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid integrates diverse, authoritative sources and provides a clear guide for synthetic chemists aiming to produce this compound efficiently and safely. The methods emphasize safety, purity, and scalability, suitable for pharmaceutical intermediate production.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction of the compound can lead to the formation of dihydroisoquinoline derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Chlorine, bromine

Major Products Formed

Oxidation: Quinoline derivatives

Reduction: Dihydroisoquinoline derivatives

Substitution: Halogenated tetrahydroisoquinolines

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 205.25 g/mol. It is characterized by a tetrahydroisoquinoline structure, which is pivotal in various biological activities. The structural features contribute to its potential as a scaffold for drug design.

Pharmaceutical Applications

-

Drug Development :

- The compound serves as a core structure in the synthesis of various pharmaceutical agents. Its derivatives are explored for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems .

- Specifically, 2-ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has been identified as a constrained analog of phenylalanine, which is crucial in peptide-based drugs .

-

Synthesis of Bioactive Compounds :

- The compound can be modified to create acyl derivatives that exhibit enhanced biological activity. These derivatives have been synthesized through established methods such as the Pictet–Spengler reaction and peptide coupling techniques .

- A notable application includes the synthesis of coordination compounds that demonstrate biological activity against various pathogens .

Case Studies and Research Findings

- Neuroprotective Effects :

- Coordination Chemistry :

- Diversity-Oriented Synthesis :

Comparison Table: Applications and Derivatives

| Application Area | Description | Example Compounds |

|---|---|---|

| Drug Development | Core structure for neuroactive compounds | 1,2,3,4-Tetrahydroisoquinoline derivatives |

| Coordination Chemistry | Forms complexes with transition metals | Cu(II) and Co(II) complexes |

| Synthesis Techniques | Utilizes methods like Pictet–Spengler reaction for derivative synthesis | Acylated derivatives |

| Neuroprotective Agents | Protects neurons from oxidative damage | Modified isoquinoline derivatives |

Mecanismo De Acción

The mechanism of action of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of various receptors, enzymes, and proteins. For example, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs) and protein-tyrosine phosphatase 1B (PTP-1B), leading to modulation of metabolic pathways and cellular signaling .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Anticancer Activity of 6,7-Dimethoxy Analogs

- In vitro : Suppresses Huh-7 hepatoma cell proliferation (EC50 = 13.97 μM) by inhibiting caspase-8 and restoring metabolic homeostasis .

- In vivo: Attenuates HCC in rats via NMR-based metabolic perturbations, normalizing fatty acids, choline, and amino acid levels .

- Mechanism: Blocks IL-6-mediated signaling, reducing inflammation and tumorigenesis in colorectal carcinoma models .

Structural-Activity Relationships (SAR)

- Methoxy groups at 6,7 positions : Enhance bioactivity by improving solubility and target engagement (e.g., STAT3 inhibition) .

- Ethyl vs.

Tables of Key Data

Table 2: Physicochemical Properties

| Compound | logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|

| 2-Ethyl derivative | ~1.5 | 1 | 3 | ~40.5 |

| 6,7-Dimethoxy derivative | ~0.8 | 2 | 5 | 67.8 |

| (S)-2-Benzyl derivative | ~2.1 | 1 | 3 | 40.5 |

*Estimated using fragment-based methods.

Actividad Biológica

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (C12H15NO2), also referred to as THIQ (tetrahydroisoquinoline) derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structural activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C12H15NO2

- Molecular Weight : 205.25 g/mol

- CAS Number : 1022919-86-3

Research indicates that THIQ derivatives exhibit a range of biological activities, particularly in the context of neurodegenerative disorders and cancer therapy. The mechanisms of action include:

-

Inhibition of Apoptotic Proteins :

- A study demonstrated that certain derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid effectively inhibit Bcl-2 family proteins, which are crucial for regulating apoptosis in cancer cells. The lead compound showed a Ki value of 5.2 µM against Bcl-2 protein and exhibited anti-proliferative effects in various cancer cell lines .

- Neuroprotective Effects :

Structural Activity Relationship (SAR)

The structural modifications on the THIQ scaffold significantly influence its biological activity. The following observations have been made:

- Substituent Effects : Different alkyl groups on the nitrogen atom and variations in the carboxylic acid moiety can enhance binding affinity to target proteins. For instance, the presence of an ethyl group at position 2 has been linked with improved anti-cancer activity .

- Ring Modifications : Alterations in the isoquinoline ring structure also affect the compound's efficacy and selectivity towards specific biological targets.

Case Study 1: Anti-Cancer Activity

A series of substituted 1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and evaluated for their anti-cancer properties. The most active compound induced apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner, showcasing its potential as a therapeutic agent against leukemia .

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of THIQ derivatives in models of oxidative stress-induced neuronal damage. The compounds demonstrated significant protective effects by reducing reactive oxygen species (ROS) levels and improving cell viability in neuronal cell lines .

Biological Activity Summary Table

Q & A

Q. What synthetic strategies are commonly employed to prepare 2-ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid derivatives?

Cycloaddition approaches, such as Diels-Alder reactions, are widely used to synthesize functionalized derivatives. For example, enyne metathesis and cycloisomerization steps enable the construction of constrained Tic (tetrahydroisoquinoline-3-carboxylic acid) derivatives. Schiff bases can serve as glycine equivalents to generate α-amino acid-containing building blocks, which are pivotal for introducing structural diversity .

Q. What structural features of this compound contribute to its biological activity?

The ethyl substituent at position 2 and the carboxylic acid group at position 3 enhance conformational rigidity and hydrogen-bonding potential, respectively. These features enable interactions with targets like opioid receptors or apoptosis-related proteins. Substitutions (e.g., methoxy groups at positions 6 and 7) further modulate activity by altering electronic properties and steric accessibility .

Q. How is the antiproliferative activity of this compound evaluated in preclinical models?

In vivo studies often use dimethylhydrazine (DMH)-induced colorectal carcinoma in Wistar rats. The compound is administered at doses of 10–25 mg/kg for 15 days, followed by histopathological analysis and quantification of tumor markers like IL-6/STAT3. In vitro assays on hepatoma (Huh-7) or colorectal cancer cells measure EC50 values via MTT or caspase-8 inhibition assays .

Advanced Research Questions

Q. How do metabolic perturbations induced by this compound elucidate its antitumor mechanisms?

NMR-based metabolomics of serum from HCC rats reveals normalization of fatty acids, low-density lipoproteins, and energy metabolites (e.g., pyruvate, creatine). These changes correlate with restored membrane integrity and mitochondrial function. Targeted LC-MS/MS can validate specific pathways, such as IL-6/JAK2/STAT3 signaling blockade, to link metabolic shifts to antiproliferative outcomes .

Q. What experimental designs address contradictions in receptor binding data for opioid receptor analogs?

Discrepancies in μ- and δ-opioid receptor affinity (e.g., for 6-hydroxy-Tic derivatives) can arise from stereochemical variations. Resolution involves:

- Synthesizing enantiopure isomers via chiral chromatography or asymmetric catalysis.

- Radioligand binding assays using [³H]DAMGO (μ-selective) and [³H]DPDPE (δ-selective) to quantify Ki values.

- Molecular docking simulations to assess steric clashes or hydrogen-bond mismatches in receptor-ligand complexes .

Q. How can the compound’s stability in biological matrices be optimized for pharmacokinetic studies?

Strategies include:

- Derivatization : Methyl ester prodrugs to enhance lipophilicity and plasma stability.

- Formulation : Nanoparticle encapsulation (e.g., PLGA-based) to prolong circulation half-life.

- Analytical validation : LC-MS/MS with deuterated internal standards to quantify degradation products in serum or tissue homogenates .

Q. What methodologies confirm the role of caspase-8 inhibition in its pro-apoptotic activity?

- Western blotting : Measure cleaved caspase-8 and downstream effectors (e.g., PARP) in treated vs. control cells.

- Caspase-Glo® 8 assays : Luminescent quantification of enzymatic activity.

- siRNA knockdown : Transient silencing of caspase-8 to assess rescue of apoptosis in compound-treated cells .

Methodological Notes

- Stereochemical purity : Use chiral HPLC (e.g., Chiralpak IA column) to verify enantiomeric excess during synthesis .

- Metabolomics : Combine ¹H-NMR with multivariate analysis (PCA/PLS-DA) to identify perturbed pathways .

- In vivo dosing : Adjust for species-specific metabolic rates (e.g., allometric scaling from rodents to humans) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.